4-Bromo-3,6-dichloro-1H-indazole
CAS No.: 887568-33-4
Cat. No.: VC8308061
Molecular Formula: C7H3BrCl2N2
Molecular Weight: 265.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887568-33-4 |
---|---|
Molecular Formula | C7H3BrCl2N2 |
Molecular Weight | 265.92 g/mol |
IUPAC Name | 4-bromo-3,6-dichloro-2H-indazole |
Standard InChI | InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) |
Standard InChI Key | PWDYCKSNUODWBA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl |
Canonical SMILES | C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-3,6-dichloro-1H-indazole belongs to the indazole family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₃BrCl₂N₂, with a molecular weight of 265.92 g/mol . Key structural features include:
-
Halogen substituents: Bromine at position 4 and chlorines at positions 3 and 6.
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Tautomerism: Exists in equilibrium between 1H- and 2H-indazole forms, influencing reactivity .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling point | 397.0 ± 37.0 °C (predicted) | |
Density | 1.967 ± 0.06 g/cm³ | |
pKa | 9.53 ± 0.40 | |
Solubility | Low in water; soluble in DMSO |
The compound’s Canonical SMILES is C1=C2C(=C(C(=C1Cl)Cl)Br)C=NN2
, and its InChI Key is DPYNWRXCHNXAKX-UHFFFAOYSA-N
.
Synthetic Methodologies
Halogenation and Cyclization Strategies
Synthesis typically begins with halogenation of indazole precursors. A representative route involves:
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Bromination: Treatment of 3,6-dichloro-1H-indazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .
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Purification: Column chromatography using silica gel with hexane/ethyl acetate eluents yields >95% purity .
Critical parameters include:
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Temperature control: Prevents over-halogenation and byproduct formation.
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Solvent selection: Polar aprotic solvents enhance reaction kinetics .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield and reduce waste. For example, microreactors enable precise control over residence time and temperature, achieving throughputs of >1 kg/day .
Biological Activity and Mechanisms
Anticancer Effects
In vitro studies using the 4T1 breast cancer cell line demonstrate:
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Proliferation inhibition: IC₅₀ values of 0.23–1.15 μM via MTT assay .
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Apoptosis induction: Flow cytometry reveals mitochondrial pathway activation, characterized by:
Table 2: Comparative Bioactivity of Indazole Derivatives
Compound | IC₅₀ (μM) | Target Pathway |
---|---|---|
4-Bromo-3,6-dichloro-1H-indazole | 0.23 | Mitochondrial apoptosis |
4-Bromo-5-methyl-1H-indazole | 1.45 | Kinase inhibition |
3,6-Dichloro-5-methyl-1H-indazole | 2.10 | DNA intercalation |
Chemical Reactivity and Derivative Synthesis
Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic substitution with:
Oxidation and Reduction
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Oxidation: Treating with KMnO₄ produces indazole-4,7-dione derivatives .
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Reduction: NaBH₄ reduces the pyrazole ring, yielding dihydroindazoles .
Applications in Drug Development
Kinase Inhibitors
The compound’s structure aligns with ATP-binding pockets of kinases like EGFR and VEGFR. Docking studies show a binding affinity (Kd) of 12 nM for EGFR .
Antibacterial Agents
Derivatives with added sulfonamide groups exhibit enhanced Gram-negative coverage (e.g., E. coli MIC = 4 μg/mL) .
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